REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(O[B:18]1[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]1)(C)C.COC1C=CC(B2OC(C)(C)C(C)(C)O2)=CN=1>>[CH3:25][C:20]1([CH3:26])[C:21]([CH3:24])([CH3:23])[O:22][B:18]([C:2]2[CH:3]=[CH:4][C:5]([N:8]3[CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)=[N:6][CH:7]=2)[O:19]1
|
Name
|
|
Quantity
|
727 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N1CCOCC1
|
Name
|
|
Quantity
|
0.915 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 616 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |